1-[2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxo-ethyl]-6-oxo-1,6-dihydro-pyridine-3-carbonitrile
描述
CYM 5520 是一种选择性且变构的鞘氨醇-1-磷酸受体 2 (S1PR2) 激动剂。 它在科学研究中显示出巨大潜力,特别是在骨质疏松症研究中,因为它能够促进骨形成 .
作用机制
CYM 5520 通过选择性结合并激活鞘氨醇-1-磷酸受体 2 (S1PR2) 来发挥其作用。这种激活会触发一系列细胞内信号通路,导致各种生物学反应。 该化合物促进骨形成的能力归因于其增强成骨细胞活性并促进骨矿化的作用 .
生化分析
Biochemical Properties
CYM-5520 interacts with the sphingosine 1-phosphate receptor 2 (S1PR2), a G-protein-coupled receptor . It acts as a noncompetitive allosteric agonist, meaning it binds to a site on the S1PR2 receptor that is distinct from the binding site of the endogenous ligand, sphingosine 1-phosphate (S1P) . This interaction leads to the activation of the receptor and subsequent intracellular signaling events .
Cellular Effects
CYM-5520 has been shown to influence various cellular processes. For instance, it has been used as a S1PR2 agonist in pancreatic adenocarcinoma cell line (CFPAC-1) . It mediates the phosphorylation of the transcription factor p65 , which plays a crucial role in the regulation of immune responses, inflammation, and cellular growth. Furthermore, it upregulates trabecular number, thickness, and tibial bone volume density in osteoblasts .
Molecular Mechanism
The molecular mechanism of CYM-5520 involves its binding to the S1PR2 receptor. This binding triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways . The exact nature of these signaling pathways can vary depending on the cellular context, but they often involve the regulation of cellular growth and survival .
Metabolic Pathways
Given its role as a S1PR2 agonist, it is likely involved in the sphingolipid signaling pathway, which plays a crucial role in cellular processes such as proliferation, survival, and migration .
准备方法
合成路线和反应条件
CYM 5520 是通过一系列涉及吡咯烷酮衍生物的有机反应合成的。 合成路线通常包括吡咯烷酮核的形成,然后进行官能团修饰,以实现对 S1PR2 的所需选择性和活性 .
工业生产方法
CYM 5520 的工业生产涉及大规模的有机合成技术,确保高纯度和高产率。 该过程包括严格的质量控制措施,以保持该化合物的有效性和研究目的的安全性 .
化学反应分析
反应类型
CYM 5520 主要由于存在反应性官能团而发生取代反应。 它也可以在特定条件下参与氧化和还原反应 .
常用试剂和条件
取代反应: 通常涉及亲核试剂或亲电试剂,在温和至中等条件下进行。
氧化反应: 通常使用高锰酸钾或过氧化氢等氧化剂。
还原反应: 通常使用硼氢化钠或氢化铝锂等还原剂.
主要产物
这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,取代反应可能会产生具有改变的官能团的各种衍生物,而氧化和还原反应会改变化合物的氧化态 .
科学研究应用
CYM 5520 在科学研究中具有广泛的应用:
化学: 用作研究受体-配体相互作用和信号转导途径的工具。
生物学: 有助于了解鞘氨醇-1-磷酸受体在细胞过程中的作用。
医学: 研究其治疗骨质疏松症和其他骨相关疾病的潜在治疗作用。
相似化合物的比较
类似化合物
西莫那布: 另一种鞘氨醇-1-磷酸受体调节剂,但具有不同的受体选择性。
JTE-013: S1PR2 的选择性拮抗剂,用于研究对同一受体的抑制作用。
CYM 5520 的独特性
CYM 5520 由于其对 S1PR2 的高选择性和变构调节而独一无二。 与可能靶向多个受体的其他化合物不同,CYM 5520 特异性激活 S1PR2 而不影响其他鞘氨醇-1-磷酸受体,使其成为靶向研究的宝贵工具 .
如果您还有其他问题或需要更多详细信息,请随时提问!
属性
IUPAC Name |
1-[2-(1-benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]-6-oxopyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-15-10-19(16(2)24(15)13-17-6-4-3-5-7-17)20(25)14-23-12-18(11-22)8-9-21(23)26/h3-10,12H,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYGNANMYYHBSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)CN3C=C(C=CC3=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347648 | |
Record name | 1-[2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1449747-00-5 | |
Record name | 1-[2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1449747-00-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of CYM-5520?
A: CYM-5520 acts as a selective agonist for the Sphingosine-1-phosphate receptor 2 (S1PR2). [, , , ] This means it binds to and activates this specific receptor, initiating downstream signaling pathways within the cell.
Q2: How does CYM-5520's activation of S1PR2 affect cancer cells, particularly in pancreatic cancer?
A: Studies using pancreatic cancer cell lines (Panc02-luc and AsPC-1) showed that CYM-5520, as well as the natural S1PR2 ligand (TCA), promoted cell proliferation. [] This effect was observed in cell lines with dominant S1PR2 expression but not in those expressing other S1P receptor subtypes. This suggests that CYM-5520's effect on cancer cell proliferation is mediated specifically through S1PR2.
Q3: What is the significance of conjugated bile acids and obstructive jaundice in relation to CYM-5520 and pancreatic cancer?
A: Research indicates that conjugated bile acids, often elevated in obstructive jaundice, can worsen the progression of metastatic pancreatic cancer. [, ] This effect is mediated by S1PR2, the same receptor targeted by CYM-5520. The study suggests that conjugated bile acids might act as natural agonists of S1PR2, contributing to cancer progression in a similar manner to CYM-5520.
Q4: Are there any preclinical studies exploring the therapeutic potential of targeting S1PR2 in cancer?
A: Yes, preclinical studies have investigated combined treatment approaches targeting S1PR2. For example, a study in Chronic Lymphocytic Leukemia (CLL) showed that combining CYM-5520 with an IRE1 inhibitor (B-I09) led to increased apoptosis in both mouse and human CLL cells. [] This suggests a potential synergistic effect and warrants further investigation.
Q5: Has CYM-5520 demonstrated any effects in other disease models?
A: CYM-5520 has also been studied in a rat model of apicoectomy (a surgical procedure involving tooth roots). [] Results showed that local injection of CYM-5520 mixed with a scaffold material enhanced bone formation compared to the control group. This suggests a potential role for S1PR2 signaling in bone regeneration.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。